molecular formula C7H3ClFNO3 B1590772 2-Chloro-4-fluoro-5-nitrobenzaldehyde CAS No. 99329-85-8

2-Chloro-4-fluoro-5-nitrobenzaldehyde

Cat. No. B1590772
CAS RN: 99329-85-8
M. Wt: 203.55 g/mol
InChI Key: HNOIAPRHNXBCAE-UHFFFAOYSA-N
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Patent
US04846882

Procedure details

To 300 ml of 1,2-dichloroethane that had been cooled to 0° C. was added 31.3 g (0.197 mole) of 2-chloro-4-fluorobenzaldehyde, prepared by the method of Example 2, Steps A and B. Subsequently, 19.96 g (0.197 mole) of potassium nitrate was added to the reaction mixture, and dropwise addition of 300 ml of concentrated sulfuric acid followed while maintaining the temperature between 0° C. and 5° C. The reaction was complete after 80 minutes, and 750 ml of methylene chloride was added to the reaction mixture. The phases were separated, and the sulfuric acid phase was extracted three times with 150 ml of methylene chloride. The extracts were combined with the organic phase before being washed three times with 450 ml of water. The extracts were dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure, leaving an amber oil weighing 32.5 g as a residue. This oil was passed through a column of silica gel, eluting with ethyl acetate/heptane (1/4). The appropriate fractions were combined, and the solvent was evaporated under reduced pressure, leaving 26.0 g of 2-chloro-4-fluoro-5-nitrobenzaldehyde as an amber oil.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
19.96 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCCl.[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9].[N+:15]([O-])([O-:17])=[O:16].[K+].S(=O)(=O)(O)O>C(Cl)Cl>[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][C:7]=1[CH:8]=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
31.3 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)F
Step Three
Name
Quantity
19.96 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Example 2, Steps A and B
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 0° C. and 5° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the sulfuric acid phase was extracted three times with 150 ml of methylene chloride
WASH
Type
WASH
Details
before being washed three times with 450 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving an amber oil
WASH
Type
WASH
Details
eluting with ethyl acetate/heptane (1/4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.